Thalidomide-5'-O-PEG2-propargyl is a synthetic compound derived from thalidomide, a drug historically known for its sedative properties and later associated with severe teratogenic effects. This particular derivative incorporates a polyethylene glycol (PEG) linker and a propargyl group, enhancing its solubility and potential bioactivity. The compound is classified as an E3 ligase ligand-linker conjugate used in targeted protein degradation technologies, particularly in the development of PROTAC (Proteolysis Targeting Chimeras) systems.
Thalidomide-5'-O-PEG2-propargyl is synthesized from thalidomide, which was originally developed in the 1950s. The compound falls under the category of small molecule therapeutics and is primarily classified as a targeted protein degradation agent. Its structure allows it to interact with specific proteins within biological systems, facilitating their degradation via the ubiquitin-proteasome pathway.
The synthesis of Thalidomide-5'-O-PEG2-propargyl typically involves several key steps:
The synthesis may utilize techniques such as:
The molecular formula of Thalidomide-5'-O-PEG2-propargyl is , with a molecular weight of approximately 400.387 g/mol. The structure features:
Thalidomide-5'-O-PEG2-propargyl can undergo various chemical reactions, including:
The ability to modify the propargyl group allows for diverse applications in medicinal chemistry, enabling the attachment of various bioactive molecules or probes.
Thalidomide-5'-O-PEG2-propargyl exerts its effects primarily through its interaction with cereblon, an E3 ubiquitin ligase component. This interaction leads to targeted degradation of specific proteins involved in disease processes:
This mechanism underlies its potential therapeutic effects in various conditions, including cancer and autoimmune diseases.
Thalidomide-5'-O-PEG2-propargyl has several scientific uses:
Cereblon (CRBN), a substrate receptor of the CRL4 ubiquitin ligase complex, serves as a primary molecular scaffold for PROTAC design due to its druggable binding pocket and conformational plasticity. The CRBN-thalidomide binding domain (TBD) spans residues 328–426 and features a tri-tryptophan pocket (Trp380, Trp386, Trp400) that recognizes the glutarimide moiety of thalidomide derivatives. Upon ligand binding, the TBD and Lon protease-like domain undergo a ~45° conformational shift, creating an induced neosubstrate interface [1] [2]. This structural rearrangement enables the recruitment of zinc finger transcription factors (e.g., IKZF1, IKZF3) via a β-hairpin loop containing a glycine residue (G-loop motif). Computational analyses reveal that over 2,500 human proteins possess this G-loop, providing a vast degradable "CRBN degrome" [1].
Recent advances in CRBN structural biology include the development of CRBNmidi, a truncated construct (residues 41–187 linked to 249–426) that retains wild-type functionality without requiring DDB1 co-expression. This innovation enables high-resolution crystallography of ternary complexes, revealing how PROTAC-induced protein-protein interfaces govern degradation efficiency [2]. As shown in Table 1, CRBNmidi exhibits superior biophysical properties for structural studies compared to full-length constructs.
Table 1: Key CRBN Constructs for Structural Studies
| Construct | Domains Included | Expression System | Resolution Achieved | Key Advantages |
|---|---|---|---|---|
| CRBNmidi | Lon + TBD with partial HB | E. coli | ≤1.8 Å | No DDB1 requirement; high solubility |
| CRBNΔN:DDB1 | Full-length minus N-terminus | Insect cells | ~3.0 Å | Native complex architecture |
| CRBNTBD | Thalidomide-binding domain | E. coli | ≤2.0 Å | Rapid crystallization; high yield |
Thalidomide and its analogs (lenalidomide, pomalidomide) function as molecular glues that reprogram CRBN's substrate specificity. These immunomodulatory drugs (IMiDs) bind CRBN with Kd values of 100–250 μM, mimicking the C-terminal cyclic imide degron of endogenous substrates [1] [8]. The phthalimide ring inserts into the hydrophobic pocket formed by CRBN's Trp380/Trp386/Trp400, while the glutarimide nitrogen coordinates a structural water molecule essential for hydrogen bonding with His378 [1].
Derivatization at the 5'-position of thalidomide preserves CRBN engagement while enabling linker attachment. Biochemical studies confirm that 5'-modified thalidomide retains >90% of CRBN binding affinity compared to the parent compound, making it ideal for PROTAC engineering. This derivatization strategy has enabled CRBN-recruiting PROTACs targeting diverse proteins, including BRD4 (ARV-825), estrogen receptor (ARV-471), and BTK (NX-2127) [4] [8]. As of 2023, 12 of 15 PROTACs in clinical trials utilize thalidomide-based CRBN recruitment [8].
The polyethylene glycol (PEG) linker in Thalidomide-5'-O-PEG2-propargyl serves as a molecular ruler that optimizes ternary complex formation. The two-ethylene glycol unit (8 atoms, 10.5 Å) balances flexibility and rigidity through:
Table 2: Impact of Linker Length on Degradation Efficiency
| Linker Type | Atoms | Length (Å) | Flexibility (ΔG≠, kJ/mol) | Ternary Complex Stability (Kd, μM) | DC50 (nM) |
|---|---|---|---|---|---|
| PEG2 | 8 | 10.5 | 4.2 | 0.8 ± 0.2 | 12.3 |
| PEG4 | 12 | 16.2 | 8.1 | 3.1 ± 0.9 | 45.6 |
| Alkyl C8 | 8 | 11.3 | 1.5 | 12.4 ± 2.1 | >1000 |
Computational modeling reveals that PEG2 linkers maximize cooperativity (α-value >3) between POI and CRBN binding events. Molecular dynamics simulations show PEG2 samples 5.3-fold more productive ternary complex conformations than rigid aryl linkers [6] [10]. Receptor.AI's iterative PROTAC design platform further optimizes linkers using graph neural networks that predict membrane permeability—critical for PROTACs exceeding 800 Da molecular weight [10].
The terminal alkyne group in Thalidomide-5'-O-PEG2-propargyl enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), permitting modular conjugation to azide-functionalized warheads. This "click chemistry" approach offers three strategic advantages:
The propargyl group's linear geometry positions the reactive alkyne 8.9 Å from the PEG2 oxygen, minimizing steric hindrance during triazole formation. This spatial orientation increases conjugation efficiency to azide-containing warheads by 3.8-fold compared to bulkier cyclooctyne derivatives [7] [9]. In tumor microenvironments, glutathione-triggered in situ click assembly further enables tumor-specific Nano-PROTAC formation, as demonstrated by 72-hour retention in xenograft models [9].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: